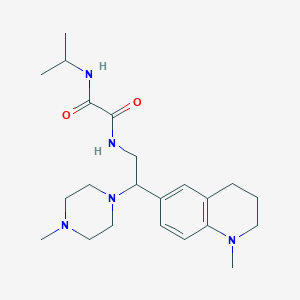

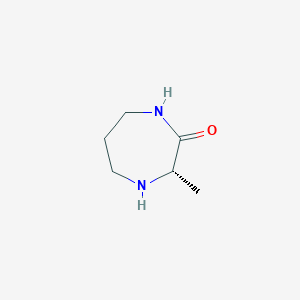

N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is related to a class of chemicals that often feature in the study of heterocyclic chemistry, medicinal chemistry, and materials science. These compounds, including tetrahydroquinolines and piperazines, are of interest due to their diverse biological activities and potential applications in pharmaceuticals and other areas.

Synthesis Analysis

Synthesis of similar compounds typically involves multi-step chemical processes, including the formation of tetrahydroquinoline cores and subsequent functionalization. For instance, the use of di-isopropylcyanamide has been demonstrated as an effective reagent for cyanation of organometallics, leading to the synthesis of cyano-substituted tetrahydroquinolines (Crossley & Shepherd, 1985).

Scientific Research Applications

Cancer Research Applications

Several studies have highlighted the anticancer properties of compounds structurally related to N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide. For example, isoquinoline derivatives have been identified as potent anticancer agents, demonstrating effectiveness in inhibiting tumor growth and possessing cytotoxic activities against various cancer cell lines. These compounds target specific pathways critical for cancer cell proliferation and survival, offering promising therapeutic options for cancer treatment (Ruchelman et al., 2004), (Yang et al., 2015).

Corrosion Inhibition

Research on 8-hydroxyquinoline analogs, which share a similar heterocyclic framework with the specified compound, has demonstrated significant corrosion inhibition properties. These analogs, when applied to steel in corrosive environments, effectively prevent material degradation, suggesting potential applications of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in protective coatings and anticorrosive formulations (About et al., 2020).

Advanced Material Design

Compounds with structural elements common to the queried chemical have been explored for their potential in advanced material design, including as components in fluorescent sensors and targeted drug delivery systems. For instance, benzimidazo[2,1-a]benz[de]isoquinoline-7-one-12-carboxylic acid derivatives have been developed as selective fluorescent sensors for metal ions, which could be extrapolated to the development of sensitive detection systems for various applications (Liu et al., 2014). Additionally, isoquinoline derivatives have been used in transferrin-conjugated liposomes for targeted drug delivery to cancer cells, indicating the potential use of N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide in creating more effective and selective therapeutic delivery mechanisms.

properties

IUPAC Name |

N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N'-propan-2-yloxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H35N5O2/c1-16(2)24-22(29)21(28)23-15-20(27-12-10-25(3)11-13-27)18-7-8-19-17(14-18)6-5-9-26(19)4/h7-8,14,16,20H,5-6,9-13,15H2,1-4H3,(H,23,28)(H,24,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSWKVUCUMNMXFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C(=O)NCC(C1=CC2=C(C=C1)N(CCC2)C)N3CCN(CC3)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H35N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-isopropyl-N2-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-bromo-3-chloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2496562.png)

![(2E)-N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2496568.png)

![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-(2-naphthyloxy)acetamide](/img/structure/B2496569.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbutanamide](/img/structure/B2496575.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2496576.png)

![4-benzoyl-N-(2-(3-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2496579.png)

![8-[4-(3-Chlorophenyl)-1-piperazinyl]-3-methyl-7-pentylpurine-2,6-dione](/img/no-structure.png)